molecular formula C23H25N5O4 B3016339 1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea CAS No. 1049232-59-8

1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No. B3016339
CAS RN: 1049232-59-8
M. Wt: 435.484
InChI Key: RJJXBGKAAOXSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea" is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. Urea derivatives have been extensively studied for their medicinal properties, particularly as kinase inhibitors and anticancer agents. For instance, diaryl ureas have been identified as important fragments in medicinal chemistry due to their antiproliferative effects against various cancer cell lines . Similarly, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against chronic myeloid leukemia (CML) cell lines .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, the synthesis has been achieved through structure-based design, which allows for the efficient creation of receptor tyrosine kinase inhibitors . Another approach involves computer-aided design to synthesize 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have been evaluated for their anticancer properties . These methods highlight the importance of rational design in the synthesis of biologically active urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of specific substituents on the phenyl rings and the nature of the linkages between the core urea moiety and the aromatic systems play a significant role in determining the potency and selectivity of these compounds. For example, variations in the base strength or spatial position of substituents on naphthyridine-2,7-diamines and related 2-ureas have been shown to have only small effects on the potency and selectivity of FGFR and VEGFR inhibitors .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis process often involves multiple steps, including alkylation, debenzylation, amination, and selective cleavage . These reactions contribute to the structural diversity of urea derivatives, allowing for the fine-tuning of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of dimethoxy groups on the phenyl ring can affect the solubility and potentially the bioavailability of the compound . The presence of morpholine or piperidino groups can also impact the compound's ability to cross biological membranes and its overall pharmacokinetic profile .

Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, including compounds with structural similarities to 1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea, have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. These derivatives have demonstrated strong adsorption on the steel surface, forming a protective layer and indicating their potential as efficient corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Properties

Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, which include structural elements of the compound , have been synthesized and shown significant antiproliferative effects against various cancer cell lines. These compounds have potential as BRAF inhibitors, a crucial target in cancer therapy (Feng et al., 2020).

Anti-Cancer and Apoptotic Effects

Compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea have been investigated for their anti-proliferative properties in non-small cell lung cancer cells. These compounds can induce apoptosis through both caspase-dependent and -independent pathways, suggesting their potential use in lung cancer treatment (Gil et al., 2021).

Anti-CML Activity

Derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea have been synthesized, showing potent activity against chronic myeloid leukemia (CML). They exert their effects by reducing protein phosphorylation in the PI3K/Akt signaling pathway, relevant to the structural properties of the compound (Li et al., 2019).

FGF Receptor Inhibition

Compounds with a 3-(3,5-dimethoxyphenyl) structural motif, similar to the queried compound, have shown selective inhibition of the FGF receptor-1 tyrosine kinase. They offer potential as antiangiogenic agents in cancer treatment (Thompson et al., 2000).

Chk1 Kinase Inhibition

N-aryl-N'-pyrazinylurea derivatives, similar in structure to the compound of interest, have shown inhibitory effects on Chk1 kinase. This inhibition has implications for enhancing cytotoxicity in cancer therapy (Li et al., 2006).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-30-20-8-6-18(15-21(20)31-2)25-23(29)24-17-5-3-4-16(14-17)19-7-9-22(27-26-19)28-10-12-32-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXBGKAAOXSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.